2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
Description
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a synthetic 1,2,4-triazole derivative characterized by a central triazole ring substituted with two phenyl groups at positions 4 and 3. A sulfanyl (-S-) group at position 3 connects to an acetohydrazide moiety, which is further functionalized with an (E)-configured (2-ethoxyphenyl)methylene group. Its synthesis likely follows established protocols for hydrazide formation, involving condensation of substituted acetophenones with hydrazine derivatives under acidic conditions .
Properties
Molecular Formula |
C25H23N5O2S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23N5O2S/c1-2-32-22-16-10-9-13-20(22)17-26-27-23(31)18-33-25-29-28-24(19-11-5-3-6-12-19)30(25)21-14-7-4-8-15-21/h3-17H,2,18H2,1H3,(H,27,31)/b26-17+ |
InChI Key |
HMXIERXKIGQUIQ-YZSQISJMSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol, which is then S-alkylated using a halogenated acetal and cesium carbonate . The resulting intermediate undergoes further reactions, including acetal deprotection using formic acid (98%), to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring and other functional groups can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent, with studies showing promising cytotoxic activity against various cancer cell lines.
Materials Science: The compound can be used in the development of coordination polymers and other advanced materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with key cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural variations and inferred properties of analogous compounds:
*Calculated based on molecular formula.
Biological Activity
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in the fields of cancer treatment and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process that typically includes the alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol followed by subsequent reactions to form the acetohydrazide moiety. The overall yield and purity are assessed using techniques such as NMR spectroscopy and TLC analysis.
Table 1 summarizes the key steps in the synthesis process:
| Step | Reaction | Yield (%) | Method |
|---|---|---|---|
| 1 | Alkylation of triazole thiol | 84% | Nucleophilic substitution |
| 2 | Deprotection of acetal | Varies (27%-100%) | Acidic conditions |
| 3 | Formation of acetohydrazide | Not specified | Condensation reaction |
Anticancer Activity
Studies have shown that compounds containing the triazole ring exhibit significant anticancer properties. Specifically, derivatives of triazole-thiones have been reported to demonstrate chemopreventive effects against various cancer cell lines. For instance, a related compound was found to inhibit colon carcinoma cell lines with IC50 values indicating potent activity (6.2 μM) .
The mechanism of action is believed to involve the disruption of cellular processes through apoptosis induction and inhibition of cell proliferation. In vitro studies have demonstrated that triazole derivatives can effectively target cancer cells while sparing normal cells.
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well. Research indicates that mercapto-substituted 1,2,4-triazoles exhibit notable antibacterial and antifungal activities against a range of pathogens. For example, compounds similar to the one studied showed comparable efficacy against Mycobacterium tuberculosis and other bacterial strains .
Table 2 provides a comparison of antimicrobial activity against selected pathogens:
| Pathogen | Activity (Inhibition Zone) | Reference Compound |
|---|---|---|
| Mycobacterium tuberculosis | 87% inhibition | Rifampicin (98%) |
| Staphylococcus aureus | Moderate inhibition | Chloramphenicol |
| Candida albicans | High inhibition | Fluconazole |
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colon cancer treated with triazole derivatives showed a significant reduction in tumor size compared to control groups.
- Case Study on Antimicrobial Efficacy : A cohort study demonstrated that patients with infections caused by resistant bacterial strains responded positively to treatment with triazole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
